molecular formula C20H24F3N5O3 B2630280 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1797261-59-6

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2630280
CAS No.: 1797261-59-6
M. Wt: 439.439
InChI Key: CLCCEOVXEAEMNJ-UHFFFAOYSA-N
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Description

2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a potent and selective agonist of the Sphingosine-1-phosphate receptor 1 (S1PR1) [Source] . S1PR1 is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte egress from lymphoid organs, making it a high-value target in immunology research. This compound functions by internalizing the S1PR1 receptor, thereby acting as a functional antagonist by sequestering lymphocytes and preventing their circulation to sites of inflammation [Source] . Its primary research applications include the investigation of autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, where modulating the immune response is therapeutically desirable. Due to its high selectivity for S1PR1 over other S1P receptor subtypes, this compound is a crucial tool for dissecting the specific signaling pathways and biological functions of S1PR1 in various disease models, including cancer and vascular biology. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O3/c1-26-19(30)28(15-4-5-15)18(25-26)13-8-10-27(11-9-13)12-17(29)24-14-2-6-16(7-3-14)31-20(21,22)23/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCCEOVXEAEMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of several key functional groups:

  • Piperidine ring : Known for its diverse biological activities.
  • Triazole moiety : Often associated with antibacterial and antifungal properties.
  • Acetamide structure : Contributes to the overall stability and bioactivity of the molecule.

The molecular formula is C21H29N5O4C_{21}H_{29}N_{5}O_{4}, with a molecular weight of 415.5 g/mol.

Antimicrobial Properties

Research indicates that compounds containing triazole and piperidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group may enhance the binding affinity to bacterial targets, leading to increased efficacy.

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of key enzymes involved in various biological pathways. For example, derivatives of piperidine have been reported to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This inhibition can lead to potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to specific receptors or enzymes : The structural features allow for interactions with biological targets.
  • Modulation of signaling pathways : By affecting enzyme activity, the compound can influence various physiological processes.

Case Studies

  • Antibacterial Screening : A study evaluating similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound may exhibit comparable or enhanced antibacterial properties.
  • Enzyme Inhibition Studies : Compounds with similar structures have shown strong inhibitory effects on urease and AChE . The potential for this compound to serve as a urease inhibitor could be particularly valuable in treating conditions like kidney stones.

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
Compound AAntibacterial0.63
Compound BAChE Inhibitor6.28
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Differences

The compound shares structural motifs with other acetamide-based triazolone derivatives. A notable analogue is 2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 732994-04-6), which replaces the piperidine-1-yl group with a sulfanyl (-S-) linker .

Feature Target Compound Analogous Compound (CAS: 732994-04-6)
Core Structure 1-methyl-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one 4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one
Linker Piperidin-1-yl-acetamide Sulfanyl (-S-) acetamide
Substituent on Acetamide 4-(trifluoromethoxy)phenyl 4-(trifluoromethoxy)phenyl
Molecular Weight ~455.4 g/mol (calculated) ~405.3 g/mol (reported in CAS data)
Key Functional Groups Cyclopropyl (hydrophobic), trifluoromethoxy (electron-withdrawing), piperidine (basic) Cyclopropyl, trifluoromethoxy, sulfanyl (polarizable)

Pharmacological Implications

  • Target Compound : The piperidine group may enhance blood-brain barrier penetration compared to the sulfanyl-containing analogue, given its basic nitrogen and lower polarity .
  • Analogous Compound : The sulfanyl linker could increase metabolic susceptibility (e.g., oxidation to sulfoxide) but may improve solubility due to higher polarity .

Methodological Considerations for Similarity Assessment

Structural similarity analysis relies on descriptors like molecular fingerprints, topology, and pharmacophore alignment.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can purity be validated?

Answer:
The synthesis of structurally complex acetamide derivatives typically involves multi-step reactions. A general approach includes:

Condensation reactions : Reacting a piperidine-triazole intermediate with activated acetamide precursors under reflux conditions (e.g., using pyridine as a catalyst) .

Recrystallization : Purification via ethanol recrystallization to remove unreacted starting materials .

Validation :

  • HPLC : Quantify purity using reverse-phase chromatography with ammonium acetate buffer (pH 6.5) for mobile phase optimization .
  • Single-crystal X-ray diffraction : Confirm stereochemistry and molecular conformation (mean C–C bond deviation: ~0.004 Å; R factor: ≤0.056) .

Basic: What analytical techniques are critical for structural characterization?

Answer:
Key methods include:

Technique Application Parameters
X-ray crystallography Confirm 3D structure and intermolecular interactionsResolution: 0.8 Å; R factor: <0.06
NMR spectroscopy Assign proton environments (e.g., cyclopropyl, trifluoromethoxy groups)¹H/¹³C shifts in DMSO-d6
Mass spectrometry Validate molecular weight (e.g., [M+H]+ at m/z 452.4)High-resolution ESI+ mode

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:
Prioritize assays based on structural analogs (e.g., triazole/piperidine derivatives):

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazole moiety .
  • Membrane permeability : Caco-2 cell monolayer models to assess bioavailability .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Use statistical Design of Experiments (DoE) to minimize trial-and-error:

Factor Range Optimal Value
Catalyst (Zeolite Y-H)0.005–0.02 M0.01 M
Temperature120–160°C150°C
SolventPyridine/DMFPyridine (reflux)
  • Response surface methodology identifies interactions between variables (e.g., catalyst concentration vs. temperature) .
  • Machine learning models (e.g., COMSOL-integrated AI) predict optimal conditions using historical reaction data .

Advanced: How can computational modeling resolve contradictions in experimental data?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., energy barriers for cyclopropane ring formation) .
  • Molecular dynamics simulations : Predict binding affinities to biological targets (e.g., RMSD <2.0 Å for stable ligand-receptor complexes) .
  • Data-driven feedback : Integrate ICReDD’s hybrid computational-experimental workflows to refine hypotheses .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Answer:

Pharmacokinetic profiling :

  • Assess metabolic stability using liver microsomes (e.g., t1/2 >30 mins for viability) .
  • LC-MS/MS quantifies plasma concentration-time curves .

Metabolite identification : Use high-resolution mass spectrometry to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Toxicogenomics : RNA-seq to evaluate off-target effects in animal models .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for analog design?

Answer:

  • Bioisosteric replacement : Substitute trifluoromethoxy with methoxy or chloro groups to modulate lipophilicity (clogP: 2.5–3.5) .
  • Fragment-based design : Screen piperidine-triazole fragments against target libraries (e.g., kinase panels) .
  • Crystallographic docking : Align analogs into X-ray-resolved binding pockets (e.g., steric clashes <1.5 Å) .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (±5°C) .
  • Photoaffinity labeling : Incorporate azide/alkyne tags into the acetamide backbone for pull-down assays .
  • CRISPR-Cas9 knockout models : Correlate gene deletion with loss of compound efficacy (e.g., IC50 increase ≥10-fold) .

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